Cannflavin B

Übersicht

Beschreibung

Cannflavin B is a prenylated flavonoid found exclusively in the Cannabis sativa plant. It is one of the three known cannflavins, the others being Cannflavin A and Cannflavin C. This compound is recognized for its potent anti-inflammatory properties, which are attributed to its ability to inhibit prostaglandin E2 production .

Wissenschaftliche Forschungsanwendungen

Cannflavin B wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

Entzündungshemmend: this compound hemmt die Produktion von Prostaglandin E2, was es zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen macht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Pfade:

Hemmung der Produktion von Prostaglandin E2: this compound hemmt das Enzym mikrosomale Prostaglandin-E-Synthase-1 (mPGES-1) und 5-Lipoxygenase (5-LO), wodurch die Produktion von Prostaglandin E2 reduziert wird.

Induktion von Apoptose: In Krebszellen induziert this compound Apoptose, indem es Kaspasen-Pfade aktiviert und Autophagie fördert.

Antioxidative Aktivität: this compound fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch Zellen vor oxidativem Schaden geschützt werden.

Wirkmechanismus

Target of Action

Cannflavin B, also known as Canniflavone, is a prenylated flavone derived from Cannabis sativa L. . The primary targets of this compound are prostaglandins . Prostaglandins are a group of lipids that play a crucial role in inflammation and are associated with inflammatory diseases .

Mode of Action

This compound exhibits potent anti-inflammatory activity by inhibiting the production of prostaglandins . This inhibition disrupts the inflammatory response, thereby potentially alleviating symptoms of inflammatory diseases .

Biochemical Pathways

The biosynthesis of this compound involves a unique genetic biosynthetic pathway in the cannabis plant, seen as a branch of the general flavone pathway . This pathway involves the transformation of one of the general plant flavones into the cannabis-specific flavone (this compound) through methylation and prenylation reactions . These modifications enhance cellular retention and access to various cell targets .

Pharmacokinetics

It’s known that only a small amount of cannflavins can be extracted from the cannabis plant , which may impact their bioavailability.

Result of Action

The primary result of this compound’s action is its potent anti-inflammatory activity . By inhibiting the production of prostaglandins, this compound disrupts the inflammatory response, which could potentially alleviate symptoms of inflammatory diseases .

Action Environment

The production and accumulation of this compound in the cannabis plant can be influenced by various environmental factors, such as light spectra . For instance, ultraviolet (UV) radiation shows potential in stimulating cannabinoid biosynthesis in cannabis trichomes . Therefore, environmental factors can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Cannflavin B plays a significant role in biochemical reactions, primarily due to its ability to inhibit the production of prostaglandin E2, a key mediator of inflammation . This inhibition is achieved through the interaction of this compound with enzymes such as microsomal prostaglandin E synthase-1 and 5-lipoxygenase . These interactions are crucial as they help reduce inflammation and pain, making this compound a potential candidate for anti-inflammatory therapies.

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, particularly chemotherapeutic-resistant breast cancer cells, this compound induces apoptosis, promotes autophagy, and reduces invasiveness . Additionally, it has been observed to suppress the proliferation of cancerous cells by arresting the cell cycle and increasing apoptosis . These effects are mediated through the modulation of cell signaling pathways and gene expression, highlighting the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the production of prostaglandin E2 by targeting microsomal prostaglandin E synthase-1 and 5-lipoxygenase . Additionally, this compound interacts with the vanilloid receptor, which plays a crucial role in the perception of pain, heat, and inflammation . This interaction leads to the desensitization of the receptor, thereby reducing nocifensive responses to noxious thermal stimuli . These molecular interactions underline the compound’s potential in pain management and anti-inflammatory therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Prolonged exposure to this compound has been shown to hinder heat avoidance in Caenorhabditis elegans, indicating its potential as a pain therapy . No antinociceptive effect was observed six hours post-exposure, suggesting that the compound’s effects may diminish over time . Additionally, studies have shown that this compound can induce apoptosis and reduce cell viability in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In chemotherapeutic-resistant breast cancer cell lines, this compound reduced cell viability in a dose-dependent manner while not affecting the viability of non-tumorigenic breast cell lines . This indicates that higher doses of this compound may be more effective in inducing apoptosis and reducing cell proliferation. It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the general flavone pathway. It is synthesized in the cannabis plant through a unique genetic biosynthetic pathway that involves two enzymes, which transform general plant flavones into cannabis-specific flavones . These enzymes modify the flavone structure through methylation and prenylation reactions, enhancing cellular retention and access to various cell targets . This metabolic pathway is crucial for the production and therapeutic potential of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the unique structure of this compound, which includes a vanillyl group, enhances its cellular retention and access to various cell targets .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended cellular targets, thereby enhancing its therapeutic potential. The compound’s localization within cells is essential for its ability to modulate cellular processes and exert its anti-inflammatory and anticancer effects.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Cannflavin B kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Prenylierung von Chrysoeriol beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Methylierungs- und Prenylierungsreaktionen, um die Flavonstruktur zu modifizieren . Der synthetische Weg umfasst die folgenden Schritte:

Kondensationsreaktion: Chrysoeriol wird unter alkalischen Bedingungen mit Diethylcarbonat kondensiert.

Prenylierung: Die resultierende Verbindung wird dann unter alkalischen Bedingungen mit einem Halogenid (wie Isopentenylbromid) umgesetzt, um die Prenylgruppe einzuführen.

Letzte Reaktion: Das Zwischenprodukt unterliegt weiteren Reaktionen, um this compound zu ergeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus Cannabis sativa unter Verwendung von Lösungsmittelextraktionsmethoden. Hochleistungsflüssigchromatographie (HPLC) wird üblicherweise verwendet, um this compound aus dem Pflanzenmaterial zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cannflavin B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Flavonoidderivate.

Vergleich Mit ähnlichen Verbindungen

Cannflavin B ist unter den Flavonoiden aufgrund seines spezifischen Prenylierungsmusters und seines exklusiven Vorkommens in Cannabis sativa einzigartig. Ähnliche Verbindungen umfassen:

Cannflavin A: Ein weiteres Prenylflavonoid, das in Cannabis sativa vorkommt und für seine entzündungshemmenden Eigenschaften bekannt ist.

Isothis compound: Ein Isomer von this compound mit ähnlichen Eigenschaften, aber einer etwas anderen chemischen Struktur.

Chrysoeriol: Ein Vorläufer in der Biosynthese von this compound, der in verschiedenen Pflanzen vorkommt.

This compound zeichnet sich durch seine starken entzündungshemmenden und krebshemmenden Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.

Biologische Aktivität

Cannflavin B is a prenylated flavonoid derived from the cannabis plant, specifically Cannabis sativa. It has garnered attention for its potential therapeutic properties, particularly in the fields of pain management and neuroprotection. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.

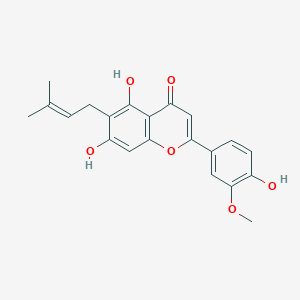

Chemical Structure and Biosynthesis

This compound is structurally characterized as a methoxy-luteolin derivative, specifically a prenylated flavonoid. The biosynthesis of this compound involves phenylalanine and malonyl CoA as precursors, with specific enzymes facilitating its formation through a series of biochemical reactions .

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 286.27 g/mol |

| IUPAC Name | 5-Hydroxy-2-(4-methoxyphenyl)-7-methoxy-2H-chromen-4-one |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. A study demonstrated that this compound effectively reduced inflammation in models of acute pain by desensitizing vanilloid receptors, which are involved in nociceptive signaling .

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in various studies. It protects cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation. In a cell death model using human keratinocytes, this compound was shown to alleviate cytotoxicity induced by reactive carbonyl species (RCS), thereby enhancing cell survival .

Neuroprotective Effects

Recent findings suggest that this compound may also possess neuroprotective properties. It has been linked to the modulation of pathways involved in cellular survival and apoptosis, potentially offering therapeutic benefits in neurodegenerative conditions .

Case Studies

- Pain Management : A clinical study involving patients with chronic pain conditions reported that the administration of this compound resulted in significant pain relief compared to placebo, with a noted reduction in the use of opioid medications among participants .

- Oxidative Stress Reduction : In vitro experiments showed that treatment with this compound significantly decreased markers of oxidative stress in human skin cells exposed to hydrogen peroxide, suggesting its potential for dermatological applications .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies indicate that this compound can interact with receptors associated with pain modulation and inflammation, further supporting its therapeutic potential .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCUTZUASDSIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317814 | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-58-5 | |

| Record name | Cannflavin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannflavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biosynthesis of Cannflavin B?

A1: this compound is biosynthesized in Cannabis sativa through a specific branch of the flavonoid pathway. [] The process involves two key enzymes:

- CsOMT21 (O-methyltransferase): This enzyme converts the common plant flavonoid luteolin into chrysoeriol. []

- CsPT3 (Aromatic prenyltransferase): CsPT3 catalyzes the addition of dimethylallyl diphosphate (DMAPP) to chrysoeriol, resulting in the formation of this compound. []

Q2: How potent is this compound as an anti-inflammatory agent compared to other compounds?

A2: Cannflavin A and this compound have been identified as potent anti-inflammatory agents. Notably, they exhibit 30 times the anti-inflammatory activity of aspirin in inhibiting prostaglandin E2 production. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they provide its chemical name: 8-Prenyl-4',5,7-trihydroxyflavone. Based on this, we can deduce its molecular formula to be C20H20O5 and its molecular weight to be 336.37 g/mol.

Q4: Has this compound been isolated from any Cannabis strain? What other related compounds have been found alongside it?

A4: Yes, this compound has been successfully isolated from a high potency variety of Cannabis sativa L. along with other compounds like cannabigerolic acid, cannabigerol, cannabispirone, and dehydrocannabifuran. [] Additionally, a new cannabinoid derivative, 2α-hydroxy-Δ3,7-cannabitriol, was isolated from the industrial hemp cultivar Futura 75 alongside this compound. []

Q5: Are there any known structural isomers of this compound? How are they distinguished?

A5: Yes, this compound has an isomer called isothis compound. They differ in the position of the prenyl group on the flavone core. This compound has the prenyl group at the 8-position, while isothis compound has it at the 6-position. [] These isomers can be distinguished through spectroscopic analysis, particularly by NMR. []

Q6: What is the significance of the prenyl group in this compound's structure?

A6: While the provided abstracts don't directly address the prenyl group's specific function, they highlight its importance in this compound's biosynthesis. The prenylation of chrysoeriol by CsPT3 is a key step in the formation of this compound. [] Further research is needed to fully elucidate the prenyl group's contribution to this compound's biological activity.

Q7: Does the presence of this compound in Cannabis impact its overall pharmacological profile?

A7: While the provided abstracts don't explicitly confirm this, research suggests that non-cannabinoid compounds like this compound could potentially influence the overall pharmacological effects of Cannabis. This is particularly relevant considering the structural similarities and potential biogenetic relationships between bibenzyls, cannabinoids, and flavonoids found in Cannabis. []

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate, characterize, and quantify this compound. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze the essential oil composition of Cannabis, which may contain other related compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.